Ethyl 2-hydroxy-4-oxohex-2-enoate
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Overview
Description
Ethyl 2-hydroxy-4-oxohex-2-enoate is an organic compound with the molecular formula C8H12O4 It is a derivative of hexanoic acid and contains both hydroxyl and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-4-oxohex-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and ethyl formate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
Ethyl acetoacetate+Ethyl formateNaOEtEthyl 2-hydroxy-4-oxohex-2-enoate
The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zeolites can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-4-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of ethyl 2-oxo-4-oxohex-2-enoate.
Reduction: The keto group can be reduced to form ethyl 2-hydroxy-4-hydroxyhex-2-enoate.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ethyl 2-oxo-4-oxohex-2-enoate.
Reduction: Ethyl 2-hydroxy-4-hydroxyhex-2-enoate.
Substitution: Ethyl 2-halo-4-oxohex-2-enoate.
Scientific Research Applications
Ethyl 2-hydroxy-4-oxohex-2-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-4-oxohex-2-enoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of bioactive metabolites. The compound’s hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Ethyl 2-hydroxy-4-oxohex-2-enoate can be compared with similar compounds such as:
Methyl vinyl glycolate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxybut-3-enoate: Similar structure but with a shorter carbon chain.
Ethyl 2-oxo-4-oxohex-2-enoate: Oxidized form of this compound.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications.
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 2-hydroxy-4-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-3-6(9)5-7(10)8(11)12-4-2/h5,10H,3-4H2,1-2H3 |
InChI Key |
OUXMMBFKIDQKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=C(C(=O)OCC)O |
Origin of Product |
United States |
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